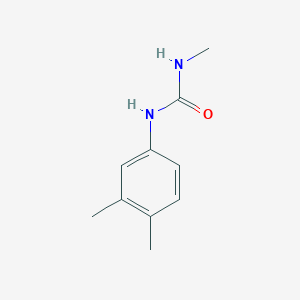

Urea, N-(3,4-dimethylphenyl)-N'-methyl-

Descripción

Research Significance and Context of Substituted Urea (B33335) Structures

Substituted urea structures are of immense interest in contemporary chemical research, primarily due to their diverse biological activities and their utility as building blocks in organic synthesis. The urea functional group, with its ability to act as both a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition and binding to biological targets. This has led to the development of numerous pharmaceuticals and agrochemicals containing the substituted urea scaffold.

In medicinal chemistry, these derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. accustandard.com For instance, the diaryl urea derivative Sorafenib is a multi-kinase inhibitor used in cancer therapy. sigmaaldrich.com The conformational properties of substituted ureas, which are influenced by the nature of the substituents on the nitrogen atoms, are key to their biological function. accustandard.com

In the field of agriculture, phenylurea herbicides are a major class of compounds used for weed control. sigmaaldrich.com They typically act by inhibiting photosynthesis in target plants. sigmaaldrich.com The nature and position of substituents on the aryl ring significantly influence their herbicidal activity and selectivity.

Furthermore, substituted ureas are valuable intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds and as organocatalysts. accustandard.com The development of efficient and environmentally friendly methods for the synthesis of substituted ureas remains an active area of research. chemicalbook.com

Historical Perspectives and Evolution of Research on Aryl-Substituted Ureas

The history of aryl-substituted ureas is closely linked to the development of synthetic organic chemistry and the rise of the chemical industry. The first organic compound synthesized, urea itself, laid the groundwork for the exploration of its derivatives. Research into aryl-substituted ureas gained significant momentum in the mid-20th century with the discovery of their biological activities.

A pivotal moment in the history of these compounds was the discovery of their herbicidal properties shortly after World War II. chemsrc.com This led to the commercialization of several phenylurea herbicides by companies like DuPont and Ciba-Geigy in the 1950s and 1960s. chemsrc.comoecd.org These early herbicides demonstrated the potential of this chemical class in agriculture and spurred further research into structure-activity relationships.

In the realm of medicinal chemistry, the exploration of aryl-substituted ureas as therapeutic agents has been a more recent but equally impactful development. The success of drugs like Sorafenib has highlighted the potential of the diaryl urea scaffold in targeting specific protein kinases, opening up new avenues for cancer treatment. sigmaaldrich.com

The synthetic methodologies for preparing aryl-substituted ureas have also evolved over time. Early methods often relied on the use of hazardous reagents like phosgene (B1210022) to generate isocyanate intermediates. accustandard.com While still widely used, significant research has been dedicated to developing safer and more efficient phosgene-free synthetic routes, including palladium-catalyzed cross-coupling reactions and the use of carbamate (B1207046) precursors. accustandard.com

Structure

3D Structure

Propiedades

Número CAS |

54999-33-6 |

|---|---|

Fórmula molecular |

C10H14N2O |

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

1-(3,4-dimethylphenyl)-3-methylurea |

InChI |

InChI=1S/C10H14N2O/c1-7-4-5-9(6-8(7)2)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) |

Clave InChI |

SEWYZAWYFWTSLS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)NC)C |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Elucidation of N 3,4 Dimethylphenyl N Methyl Urea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Its ability to probe the local chemical environment of individual nuclei provides a wealth of information regarding connectivity, stereochemistry, and conformation.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The proton NMR (¹H NMR) spectrum of N-(3,4-dimethylphenyl)-N'-methyl-urea provides a detailed fingerprint of the molecule's proton environments. The chemical shifts (δ) are influenced by the electronic effects of the urea (B33335) functionality and the substituents on the aromatic ring.

The aromatic protons on the 3,4-dimethylphenyl group typically appear as a set of multiplets in the downfield region of the spectrum, generally between δ 6.8 and 7.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern. For a 3,4-disubstituted ring, one would expect to see three distinct aromatic signals. The proton at position 2, being ortho to the urea nitrogen, would likely be the most deshielded. The protons at positions 5 and 6 would show their respective couplings.

The two methyl groups on the aromatic ring will give rise to sharp singlet signals in the upfield region, typically around δ 2.1-2.3 ppm. Their distinct chemical shifts can provide information about their electronic environment.

The N-H protons of the urea moiety are of particular interest. The proton attached to the dimethylphenyl group (N-H) and the proton adjacent to the methyl group (N'-H) will exhibit distinct resonances. These signals are often broad due to quadrupole coupling with the adjacent nitrogen atom and can be found in a wide range, typically between δ 5.0 and 9.0 ppm. Their chemical shifts are sensitive to solvent, concentration, and temperature due to their involvement in hydrogen bonding. The N'-methyl group will appear as a doublet in the upfield region, around δ 2.6-2.8 ppm, due to coupling with the adjacent N'-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(3,4-dimethylphenyl)-N'-methyl-urea

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (C2-H) | 7.2 - 7.5 | d |

| Aromatic-H (C5-H) | 6.9 - 7.2 | dd |

| Aromatic-H (C6-H) | 6.8 - 7.1 | d |

| N-H (phenyl) | 7.5 - 9.0 | br s |

| N'-H (methyl) | 5.5 - 7.0 | q |

| N'-CH₃ | 2.6 - 2.8 | d |

| Ar-CH₃ (C3) | 2.1 - 2.3 | s |

| Ar-CH₃ (C4) | 2.1 - 2.3 | s |

Note: Predicted values are based on typical ranges for similar substituted phenyl urea derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbonyl Carbon Characterization

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. The most characteristic signal in the ¹³C NMR spectrum of a urea derivative is that of the carbonyl carbon (C=O). This carbon is highly deshielded due to the electronegativity of the oxygen atom and the resonance effect of the two nitrogen atoms. Its chemical shift typically appears in the range of δ 155-165 ppm. For N,N'-disubstituted ureas, this value can be influenced by the nature of the substituents on the nitrogen atoms.

The aromatic carbons of the 3,4-dimethylphenyl group will resonate in the region of δ 110-140 ppm. The carbon attached to the nitrogen atom (C1) will be the most downfield in this group due to the direct attachment to the electronegative nitrogen. The quaternary carbons (C3 and C4) bearing the methyl groups will also have distinct chemical shifts.

The methyl carbons attached to the aromatic ring will appear in the upfield region, typically around δ 15-25 ppm. The N'-methyl carbon will also resonate in the upfield region, generally between δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3,4-dimethylphenyl)-N'-methyl-urea

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 155 - 165 |

| Aromatic-C1 | 135 - 140 |

| Aromatic-C2 | 115 - 125 |

| Aromatic-C3 | 130 - 138 |

| Aromatic-C4 | 130 - 138 |

| Aromatic-C5 | 118 - 128 |

| Aromatic-C6 | 115 - 125 |

| N'-CH₃ | 25 - 35 |

| Ar-CH₃ (C3) | 15 - 25 |

| Ar-CH₃ (C4) | 15 - 25 |

Note: Predicted values are based on typical ranges for similar substituted phenyl urea derivatives. Actual values may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques for Urea Derivatives

For complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. acs.org In the case of N-(3,4-dimethylphenyl)-N'-methyl-urea, COSY would be crucial to confirm the coupling between the N'-H and the N'-CH₃ protons, as well as to establish the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.org It allows for the definitive assignment of each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (which have no attached protons) by observing their correlations with nearby protons. For instance, the carbonyl carbon signal can be assigned by its correlation to the N-H and N'-H protons, as well as the N'-methyl protons.

The application of these 2D NMR techniques provides a robust and detailed picture of the molecular structure, confirming the connectivity and assignment of all atoms in the N-(3,4-dimethylphenyl)-N'-methyl-urea molecule. nih.gov

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance without the need for a calibration curve of the analyte itself. scispace.comnih.gov By integrating the signals of the analyte against a known concentration of an internal standard, the absolute quantity of the analyte can be determined.

In the context of the synthesis of N-(3,4-dimethylphenyl)-N'-methyl-urea, qNMR can be employed to:

Monitor reaction progress: By taking aliquots from the reaction mixture at different time points and acquiring ¹H NMR spectra with an internal standard, the consumption of reactants and the formation of the product can be quantified. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Assess final product purity: The purity of the isolated N-(3,4-dimethylphenyl)-N'-methyl-urea can be accurately determined by qNMR. The integral of a well-resolved signal from the target molecule is compared to the integral of a signal from a certified reference material of known purity and concentration.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Characteristic N-H, C=O, and C-N Vibrations in Urea Structures

The FTIR spectrum of N-(3,4-dimethylphenyl)-N'-methyl-urea is characterized by several key absorption bands that are indicative of its urea structure.

N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3200-3500 cm⁻¹. In the solid state, these bands are often broad due to intermolecular hydrogen bonding. In a disubstituted urea like this, two distinct N-H stretching bands may be observed, corresponding to the two different N-H groups.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of ureas. It typically appears in the range of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic and steric effects of the substituents on the nitrogen atoms, as well as hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band, which arises from a combination of N-H bending and C-N stretching, is found around 1550-1620 cm⁻¹. The Amide III band, resulting from a more complex mix of vibrations including C-N stretching and N-H bending, appears in the 1200-1400 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Frequencies for N-(3,4-dimethylphenyl)-N'-methyl-urea

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Strong, often broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1550 - 1620 | Strong |

| C-N Stretch (Amide III) | 1200 - 1400 | Medium |

Note: These are general ranges and the exact peak positions can be influenced by the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding in Urea Derivatives

The molecular architecture of N-(3,4-dimethylphenyl)-N'-methyl-urea and related compounds is significantly influenced by hydrogen bonding. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds dictate the conformational preferences and the crystal packing of urea derivatives.

In many substituted ureas, a common intermolecular hydrogen bond motif is the N-H···O=C interaction. This strong interaction often leads to the formation of well-defined supramolecular structures, such as one-dimensional chains or tapes. For instance, in the crystal structure of some urea-based herbicides, intermolecular N-H···O hydrogen bonds generate a C(4) graph-set motif, creating chains of molecules. These chains are a fundamental aspect of the supramolecular architecture in solid-state ureas.

The type and pattern of substitution on the urea nitrogen atoms determine the nature of the hydrogen bonding. In N,N'-disubstituted ureas, bifurcated hydrogen bonds are common, where the carbonyl oxygen accepts two hydrogen bonds from the N-H groups of neighboring molecules. This leads to the formation of stable, ordered stacks.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of urea derivatives through fragmentation analysis. The technique provides a fingerprint of the molecule based on its mass-to-charge ratio (m/z).

For N-(3,4-dimethylphenyl)-N'-methyl-urea, the nominal molecular weight can be readily confirmed by MS. Under typical ionization conditions, such as electrospray ionization (ESI), the molecule would be expected to form a protonated molecular ion [M+H]⁺.

Fragmentation analysis, typically performed in a tandem mass spectrometer (MS/MS), provides structural information. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. For phenylurea herbicides, common fragmentation pathways involve the cleavage of the C-N bonds of the urea linkage. For a related compound, N-(3,4-Dichlorophenyl)-N'-methylurea, the protonated molecule has an exact mass of 218.0013. Its fragmentation would yield ions corresponding to the substituted aniline (B41778) portion and the methylisocyanate portion, helping to confirm the identity of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass.

For N-(3,4-dimethylphenyl)-N'-methyl-urea (C₁₀H₁₄N₂O), the theoretical exact mass of the neutral molecule can be calculated with high precision. HRMS analysis would measure the m/z of the protonated molecule [M+H]⁺ and compare it to the calculated value. A close match (typically within 5 ppm error) confirms the elemental formula, lending high confidence to the compound's identification. This capability is crucial in complex sample analysis, such as in environmental monitoring or metabolomics, where numerous compounds may be present.

**Table 1: Theoretical

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

UV-Vis spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur provide valuable information about the molecule's electronic structure, particularly the nature of the orbitals involved in the transition.

For organic molecules containing heteroatoms and unsaturated systems, such as N-(3,4-dimethylphenyl)-N'-methyl-urea, the most significant electronic transitions are typically the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions. These transitions involve the excitation of non-bonding (n) electrons, located on atoms like nitrogen and oxygen, and pi (π) electrons from the aromatic ring and the carbonyl group into anti-bonding pi (π*) orbitals.

Identification of Electronic Transitions (n→π, π→π)

The electronic absorption spectrum of N-aryl-N'-alkyl urea derivatives is characterized by distinct absorption bands in the UV region, which can be assigned to specific electronic transitions. The urea moiety itself, with its carbonyl group (C=O) and nitrogen atoms, possesses both π electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms. The phenyl ring contributes a delocalized π-electron system.

The interaction between the phenyl ring and the urea functionality plays a crucial role in determining the electronic absorption characteristics. The delocalization of the nitrogen lone pair electrons into the carbonyl group and the aromatic ring influences the energy levels of the molecular orbitals.

In general, for phenylurea derivatives, two main types of electronic transitions are expected in the UV-Vis spectrum:

π→π Transitions:* These transitions arise from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In N-(3,4-dimethylphenyl)-N'-methyl-urea, the aromatic phenyl ring and the C=O double bond of the urea group are the primary chromophores contributing to these transitions. These transitions are typically characterized by high molar absorptivity (ε) values and appear as intense absorption bands. The presence of substituents on the phenyl ring, such as the two methyl groups in the 3 and 4 positions, can cause a bathochromic (red) shift or hypsochromic (blue) shift of these absorption bands compared to the unsubstituted phenylurea.

n→π Transitions:* These transitions involve the promotion of a non-bonding (n) electron from a p-orbital on a heteroatom (oxygen or nitrogen) to an anti-bonding π* orbital of the carbonyl group or the aromatic ring. These transitions are typically of lower energy (occur at longer wavelengths) compared to π→π* transitions and have a much lower molar absorptivity, often appearing as weak shoulders on the tail of the more intense π→π* bands. The non-bonding electrons of the urea's oxygen and nitrogen atoms are responsible for these transitions.

Based on general knowledge of substituted phenylureas, the UV-Vis spectrum of N-(3,4-dimethylphenyl)-N'-methyl-urea in a non-polar solvent would be expected to exhibit one or more strong absorption bands below 300 nm, attributable to π→π* transitions of the substituted benzene (B151609) ring and the urea chromophore. A weaker, lower-energy n→π* transition might be observed as a shoulder on the long-wavelength side of these intense bands.

To illustrate the expected spectral features, the following table provides hypothetical UV-Vis absorption data for N-(3,4-dimethylphenyl)-N'-methyl-urea based on typical values for related compounds.

| Transition Type | Expected λmax (nm) | Probable Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore(s) |

| π → π | ~ 210 - 240 | > 10,000 | Phenyl ring, C=O |

| π → π | ~ 250 - 280 | 1,000 - 10,000 | Substituted Phenyl ring |

| n → π* | ~ 280 - 320 | < 1,000 | C=O, N-atoms |

Table 1: Hypothetical UV-Vis Spectral Data and Electronic Transitions for N-(3,4-dimethylphenyl)-N'-methyl-urea

It is important to note that the exact position and intensity of these absorption bands are influenced by factors such as the solvent polarity, which can affect the energy levels of the n and π* orbitals differently. For instance, in more polar solvents, n→π* transitions typically undergo a hypsochromic (blue) shift, while π→π* transitions may show a bathochromic (red) shift.

Further experimental and theoretical investigations are necessary to precisely determine the UV-Vis spectral parameters and definitively assign the electronic transitions for N-(3,4-dimethylphenyl)-N'-methyl-urea. Such studies would contribute to a more comprehensive understanding of the electronic structure of this class of compounds.

Theoretical and Computational Chemistry Approaches to N 3,4 Dimethylphenyl N Methyl Urea

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like Tebuthiuron. It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems.

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For N,N'-substituted ureas, different conformations can exist due to rotation around the C-N bonds. researchgate.net DFT calculations are used to determine the lowest energy conformation of Tebuthiuron, which is essential for accurately predicting other molecular properties. researchgate.net Studies on similar phenylurea herbicides have utilized methods like MP2 with basis sets such as 6-311++G(2d,2p) to obtain optimized structures, providing detailed bond lengths and dihedral angles. researchgate.net For instance, in a related compound, the dihedral angle between the phenyl ring and the urea (B33335) side chain was found to be a critical parameter. researchgate.net While a detailed conformational energy landscape for Tebuthiuron is not widely published, these computational approaches are fundamental to establishing the foundational structure for all subsequent calculations.

Theoretical vibrational frequency calculations are vital for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a simulated spectrum can be generated and compared with experimental data, allowing for precise assignment of vibrational modes to specific molecular motions. researchgate.netub.edu

A comparison between the experimental and simulated Raman spectra of Tebuthiuron has been performed, showing a good correlation that aids in the assignment of the observed bands. ub.edu Experimental FT-IR analysis has identified several key vibrational peaks for Tebuthiuron. researchgate.net These experimental findings can be correlated with DFT calculations to confirm the assignments.

Below is a table of major experimental FT-IR peaks for Tebuthiuron.

| Wavenumber (cm⁻¹) | Bond Association |

| ~3300 | N-H stretching |

| ~2950 | C-H stretching (aliphatic) |

| ~1640 | C=O stretching (Amide I) |

| ~1550 | N-H bending / C-N stretching (Amide II) |

| ~1240 | C-N stretching |

| Data sourced from FT-IR analysis of pure Tebuthiuron powder. researchgate.net |

This correlation between theoretical calculations and experimental spectra is crucial for confirming the molecular structure and understanding the intramolecular dynamics of the compound. ub.edu

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. purdue.edu

For Tebuthiuron and related compounds, DFT calculations have been employed to determine these properties. core.ac.uk The HOMO-LUMO gap can provide insights into degradation pathways, with a lower bandgap often correlating with faster degradation. core.ac.uk Analysis of the distribution of these orbitals shows which parts of the molecule are most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net

| Parameter | Value (eV) | Methodological Context |

| HOMO-LUMO gap (ΔE) | 8.391 | Calculated value for Tebuthiuron from a quantitative structure-activity relationship study. |

| Significance | - | A smaller gap suggests higher chemical reactivity and lower kinetic stability. purdue.edu |

Studies on similar phenylurea herbicides show that the HOMO is often localized on the substituted phenyl ring, while the LUMO may be distributed over the urea moiety, indicating these as potential sites for reaction. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack.

Reaction Mechanism Predictions and Kinetic Studies via Computational Methods

Computational chemistry is instrumental in elucidating the complex reaction mechanisms of pesticide degradation. It allows for the study of reaction pathways that are difficult to observe experimentally.

To understand the kinetics of a chemical reaction, such as the degradation of Tebuthiuron, it is essential to identify the transition state (TS) structures and calculate their corresponding activation energy barriers. The activation energy is the minimum energy required for a reaction to occur, and it determines the reaction rate. taylorandfrancis.com

Computational studies on the degradation of similar herbicides, like Diuron (B1670789), have been performed to investigate reaction mechanisms initiated by hydroxyl radicals (•OH) in an aqueous phase. researchgate.net These studies identify several possible reaction types, including:

H-atom abstraction: The •OH radical removes a hydrogen atom from a C-H or N-H bond.

Addition: The •OH radical adds to the aromatic ring.

Substitution: A functional group is replaced. researchgate.net

For each proposed pathway, DFT calculations can locate the transition state structure and compute the activation barrier. For Diuron, it was found that H-atom abstraction from a methyl group had the lowest energy barrier. researchgate.net

Thermodynamic Parameters of Urea-Related Reactions

The synthesis and decomposition of urea derivatives are governed by fundamental thermodynamic principles. While specific thermodynamic data for reactions involving N-(3,4-dimethylphenyl)-N'-methyl-urea are not extensively detailed in publicly available literature, the thermodynamics of urea synthesis and decomposition, in general, provide a foundational understanding.

The decomposition of urea and its by-products is a critical area of study, often analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). semanticscholar.orgresearchgate.net These methods measure mass loss and heat flow as a function of temperature, providing data on decomposition behavior. semanticscholar.org For instance, studies on urea decomposition reveal the formation of by-products such as biuret (B89757) and cyanuric acid. semanticscholar.orgresearchgate.net A proposed reaction scheme emphasizes the role of thermodynamic equilibrium in the liquid and solid phases. semanticscholar.orgresearchgate.net The liquefaction and re-solidification of biuret observed between 193–230°C can be explained by the formation of a eutectic mixture with urea. semanticscholar.orgresearchgate.net

Kinetic and thermodynamic data for the decomposition of urea and its primary by-products can be derived from these analytical techniques. semanticscholar.org The table below presents phase change data for urea, which is foundational to understanding the thermal behavior of its derivatives.

Table 1: Phase Change Data for Urea

| Property | Value | Units | Method |

|---|---|---|---|

| Triple Point Temperature | 407.9 | K | N/A nist.gov |

| Triple Point Temperature | 408 | K | N/A nist.gov |

| Fusion Temperature | 406 ± 3 | K | AVG nist.gov |

| Entropy of Fusion | 36.4 | J/mol*K | DH nist.gov |

| Entropy of Fusion | 34.25 | J/mol*K | DH nist.gov |

| Entropy of Fusion | 35.7 | J/mol*K | DH nist.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that establish a mathematical link between the chemical structure of a compound and its biological activity or physicochemical properties. cust.edu.tw These models are central to modern drug design and environmental science, allowing for the prediction of a molecule's behavior without the need for extensive empirical testing. cust.edu.twnih.gov The fundamental premise is that the structure of a molecule, encoded in numerical descriptors, dictates its function and properties. cust.edu.tw

To build a QSAR or QSPR model, the chemical structure must be converted into a set of numerical parameters known as molecular descriptors. cust.edu.tw For urea derivatives, a wide array of descriptors are calculated to capture various aspects of their molecular architecture. nih.govscispace.com The process typically begins with the optimization of the molecule's 3D structure using computational methods like Density Functional Theory (DFT). scispace.com

Software such as Dragon, HyperChem, and PaDEL are commonly used to compute hundreds or even thousands of descriptors. nih.govscispace.com These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule, describing atomic connectivity and branching. nih.gov

Geometrical Descriptors: Calculated from the 3D structure, these include molecular volume and surface area. nih.gov

Physicochemical Descriptors: Properties like lipophilicity (LogP), polarizability, and molar refractivity are crucial for predicting how a molecule interacts with biological systems. nih.govnih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and include energies of molecular orbitals (HOMO, LUMO) and atomic charges. cust.edu.tw

In studies of diaryl urea derivatives, descriptors related to size, degree of branching, aromaticity, and polarizability have been identified as significant factors influencing their biological activity. nih.govnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Urea Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Physicochemical | Log P, Polarizability, Molar Refractivity | Affects solubility, membrane permeability, and binding affinity. nih.govnih.gov |

| Geometrical | Molecular Volume, Molecular Surface Area | Relates to the size and shape of the molecule, influencing steric interactions. nih.gov |

| Topological | Degree of Branching, Connectivity Indices | Describes the shape and complexity of the molecular graph. nih.gov |

| Quantum-Chemical | HOMO/LUMO Energies, Atomic Charges | Provides insight into chemical reactivity and electrostatic interactions. cust.edu.tw |

Once relevant molecular descriptors are identified, statistical methods are used to build a predictive model. Multiple Linear Regression (MLR) is a common starting point, but more advanced nonlinear methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) often provide more robust and predictive models for complex systems like urea derivatives. nih.govnih.govresearchgate.net

A crucial application of these models is the prediction of the environmental fate and toxicity of chemicals. nih.gov Assessing biodegradability and toxicity is vital for making informed decisions about the manufacture, use, and release of chemical compounds. nih.gov Due to the cost and time associated with experimental testing, computational tools that can predict these outcomes are invaluable. nih.gov

Predictive platforms like BiodegPred have been developed to provide a prognosis of a molecule's likelihood of being catabolized in the biosphere, alongside its potential toxicity. nih.gov These tools are trained on existing experimental data and use machine learning algorithms to make predictions based solely on a chemical's structure. nih.gov For predicting environmental fate, models consider various endpoints, including degradation half-lives in soil and water, which can be derived from kinetic modeling. enviresearch.com The application of QSAR/QSPR is a key component of environmental risk assessment, helping to fill data gaps for new or untested substances. nih.govusda.gov

Environmental Fate and Degradation Pathways of N 3,4 Dimethylphenyl N Methyl Urea and Analogs

Abiotic Transformation Processes

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For phenylurea herbicides, this process is a significant pathway of transformation in aqueous environments and on soil surfaces. The effectiveness of photodegradation can be enhanced by the presence of photocatalysts, such as metallic oxides found naturally in the environment or used in engineered water treatment systems.

Research on several substituted phenylurea herbicides, including diuron (B1670789), isoproturon (B30282), and linuron (B1675549), has shown that their photocatalytic degradation generally follows pseudo-first-order kinetics. nih.gov In studies using catalysts like zinc oxide (ZnO) under natural sunlight, significant degradation has been observed. For instance, the time required for 90% degradation (t90) of various phenylurea herbicides ranged from 23 to 47 minutes, highlighting an effective and relatively rapid transformation process. nih.gov Zinc oxide has been identified as a particularly effective photocatalyst compared to others like TiO2, WO3, SnO2, and ZnS for this class of compounds. nih.gov

The primary photodegradation pathways for substituted ureas involve the modification of the urea (B33335) side chain. Key reactions include:

N-demethylation: The stepwise removal of methyl groups from the terminal nitrogen atom.

N-demethoxylation: The removal of a methoxy (B1213986) group, for compounds that contain one. nih.gov

These initial transformations lead to the formation of various intermediate products, which can then undergo further degradation. nih.gov

Table 1: Photodegradation Kinetics of Selected Phenylurea Herbicides with ZnO Catalyst

| Herbicide | Time for 90% Degradation (t90, minutes) | Kinetic Model |

|---|---|---|

| Isoproturon | 23 | Pseudo-first order |

| Diuron | 29 | Pseudo-first order |

| Chlorotoluron | 31 | Pseudo-first order |

| Fluometuron (B1672900) | 39 | Pseudo-first order |

| Linuron | 47 | Pseudo-first order |

This table is based on data from a study on photocatalyzed degradation in aqueous suspensions under natural sunlight. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phenylurea herbicides, the urea linkage is susceptible to hydrolysis, although this process can be slow under typical environmental pH and temperature conditions. oecd.org The reaction ultimately cleaves the urea side chain from the phenyl ring, yielding an aniline (B41778) derivative.

The general pathway for the hydrolysis of a phenylurea herbicide can be described as the cleavage of the N-C bond between the phenyl group and the urea moiety. This reaction results in the formation of a substituted aniline and derivatives of the urea side chain. oup.comnih.gov For an analog like N-(3,4-dimethylphenyl)-N'-methyl-urea, the expected hydrolysis product would be 3,4-dimethylaniline (B50824).

The degradation of phenylurea herbicides often proceeds through a sequence of demethylation followed by hydrolysis. oup.com For example, the degradation of diuron and linuron produces the more toxic metabolite 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov Similarly, isoproturon is hydrolyzed to 4-isopropylaniline. oup.com These aniline products are often more mobile and can persist in the environment, posing their own set of ecological concerns.

Biotic Transformation (Microbial Degradation)

Biotic transformation, driven by microorganisms, is the most significant pathway for the complete removal of phenylurea herbicides from the environment. snu.ac.kr A wide variety of bacteria and fungi possess the enzymatic machinery to break down these complex molecules.

Numerous studies have isolated and characterized microbial consortia and pure strains capable of degrading phenylurea herbicides from agricultural soils and contaminated sites. These microorganisms utilize the herbicides as a source of carbon and nitrogen for growth.

Several bacterial genera have been identified as key players in the degradation of these compounds. These include:

Sphingomonas : Strains of this genus are known to degrade isoproturon through N-demethylation. oup.com

Arthrobacter : An Arthrobacter sp. (strain N2) has demonstrated the ability to completely degrade diuron, chlorotoluron, and isoproturon. nih.gov

Ochrobactrum : Ochrobactrum anthropi (strain CD3) can remove diuron, linuron, chlorotoluron, and fluometuron from aqueous solutions. nih.gov

Diaphorobacter and Achromobacter : A synergistic consortium of Diaphorobacter sp. and Achromobacter sp. has been shown to mineralize linuron, with the former hydrolyzing the parent compound and the latter breaking down the resulting aniline derivative. acs.org

Pseudarthrobacter and Dechloromonas : These genera have been identified as significant degraders of organic pollutants and are implicated in the breakdown of complex contaminants in soil. nih.gov

The diversity of these microbial communities suggests that the capacity for phenylurea degradation is widespread in soil environments. nih.gov

Table 2: Examples of Microbial Species Involved in Phenylurea Herbicide Degradation

| Microorganism | Herbicide(s) Degraded | Reference |

|---|---|---|

| Sphingomonas sp. strain SRS2 | Isoproturon | oup.com |

| Arthrobacter globiformis strain D47 | Diuron, Linuron, Isoproturon, etc. | oup.com |

| Ochrobactrum anthropi strain CD3 | Diuron, Linuron, Chlorotoluron, Fluometuron | nih.gov |

| Diaphorobacter sp. strain LR2014-1 | Linuron | acs.org |

| Achromobacter sp. strain ANB-1 | 3,4-dichloroaniline (Linuron metabolite) | acs.org |

| Arthrobacter sp. strain N2 | Diuron, Chlorotoluron, Isoproturon | nih.gov |

| Micrococcus sp. PS-1 | Diuron, Linuron, Monuron, etc. | nih.gov |

The microbial degradation of phenylurea herbicides typically follows a conserved sequence of reactions, which mirrors abiotic pathways but is enzymatically catalyzed and more efficient. The most common metabolic pathway involves two main stages:

Sequential N-dealkylation: The process begins with the enzymatic removal of alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups from the urea side chain. For N,N-dimethyl-substituted ureas like diuron, this involves a two-step N-demethylation, first forming the N-methyl metabolite and then the fully demethylated urea derivative. oup.com This initial N-demethylation is often the rate-limiting step in the complete mineralization of the herbicide. nih.gov

Hydrolysis of the Urea Moiety: Following dealkylation, the urea side chain is hydrolyzed, cleaving the molecule to produce a substituted aniline. oup.com For example, isoproturon degradation leads to 3-(4-isopropylphenyl)-1-methylurea (MDIPU) and subsequently 3-(4-isopropylphenyl)-urea (DDIPU), which is then hydrolyzed to 4-isopropylaniline. oup.comnih.gov

Some bacteria, such as Arthrobacter globiformis strain D47, are capable of directly hydrolyzing the parent herbicide to its corresponding aniline without prior dealkylation. oup.com The resulting aniline metabolites may be further degraded and mineralized to carbon dioxide and ammonia (B1221849) by other microorganisms in the soil community. oup.comnih.gov

Table 3: Identified Microbial Degradation Products of Phenylurea Herbicides

| Parent Compound | Key Metabolites | Reference |

|---|---|---|

| Isoproturon | 3-(4-isopropylphenyl)-1-methylurea (MDIPU), 3-(4-isopropylphenyl)-urea (DDIPU), 4-isopropylaniline | oup.comnih.gov |

| Diuron | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (3,4-DCA) | nih.gov |

| Linuron | N-(3,4-dichlorophenyl)-N-methoxyurea, 3,4-dichloroaniline (3,4-DCA) | nih.govacs.org |

| Chlorotoluron | N-(3-chloro-4-methylphenyl)-N'-methylurea, N-(3-chloro-4-methylphenyl)urea, 3-chloro-4-methylaniline | nih.gov |

The biodegradation of pollutants is fundamentally an enzymatic process. core.ac.uknih.gov Two major classes of enzymes are critical for the breakdown of phenylurea herbicides: hydrolases and oxidoreductases.

Hydrolases , particularly amidases and amidohydrolases, are responsible for cleaving the amide and urea bonds. acs.orgresearchgate.net A bacterial strain may possess multiple hydrolases with complementary functions, allowing it to degrade a wide range of phenylurea structures. acs.org These enzymes catalyze the crucial hydrolysis step that breaks the parent herbicide into aniline and urea derivatives. nih.govresearchgate.net

Oxidoreductases , such as oxygenases, introduce oxygen atoms into the aromatic ring, which is a key step in destabilizing and ultimately cleaving the ring structure of the aniline metabolites. nih.gov

Environmental Transport and Persistence Assessment of N-(3,4-Dimethylphenyl)-N'-methyl-Urea and Analogs

The environmental transport and persistence of a chemical compound are critical determinants of its potential to cause widespread and lasting environmental impact. For N-(3,4-dimethylphenyl)-N'-methyl-urea, a comprehensive assessment involves evaluating its persistence in key environmental compartments like soil and water, modeling its distribution and ultimate fate, and assessing its potential for long-range transport. Due to a lack of specific experimental data for N-(3,4-dimethylphenyl)-N'-methyl-urea in the public domain, this assessment draws upon data from its structural analogs, primarily 1,3-dimethylurea (B165225) and other substituted phenylureas, to infer its likely environmental behavior.

Persistence and Half-Life in Environmental Compartments (Soil, Water)

The persistence of a chemical, often expressed in terms of its half-life (the time it takes for 50% of the substance to degrade), is a key factor in its environmental risk assessment. orst.edu A longer half-life indicates a greater potential for accumulation in the environment. orst.edu

However, the hydrolysis of the amide structure in 1,3-dimethylurea is extremely slow, with a calculated half-life of over a year. oecd.org The calculated half-life for the photo-oxidation of 1,3-dimethylurea in air is 5.2 days, while in water, the estimated half-life for photooxidation is 111 days. oecd.org

For other substituted urea herbicides, half-lives can vary significantly depending on the specific chemical structure and environmental conditions. For instance, the herbicide glyphosate (B1671968) has a shorter half-life that varies with soil type, while trifluralin (B1683247) has a longer half-life. nih.gov The persistence of these compounds is influenced by factors such as soil type, pH, temperature, and microbial activity.

Table 1: Environmental Half-Life Data for 1,3-Dimethylurea (an analog of N-(3,4-Dimethylphenyl)-N'-methyl-Urea)

| Environmental Compartment | Degradation Process | Half-Life | Reference |

| Water | Hydrolysis | > 1 year (calculated) | oecd.org |

| Water | Photooxidation | 111 days (estimated) | oecd.org |

| Air | Photooxidation | 5.2 days (calculated) | oecd.org |

| General | Biodegradation | Readily biodegradable | oecd.org |

This table presents data for 1,3-dimethylurea as a proxy due to the absence of specific data for N-(3,4-dimethylphenyl)-N'-methyl-urea.

Modeling of Environmental Distribution and Fate (e.g., Fugacity-Based Models like RAIDAR)

Fugacity-based models are valuable tools for predicting the environmental distribution and fate of chemicals. envirocomp.com These models use the physicochemical properties of a substance to estimate its partitioning between different environmental compartments such as air, water, soil, and sediment.

A Level I fugacity model (Mackay-type) prediction for the analog 1,3-dimethylurea indicates that it would predominantly partition to the aqueous compartment (99.99%), with very small amounts distributed to soil (0.0013%) and sediment (0.0013%), and a negligible amount in the air. oecd.org This distribution is consistent with its high water solubility and low vapor pressure. oecd.org

While there are no specific studies utilizing the RAIDAR (RApid general-purpose model for the environmental fate of organic chemicals In Air, soil, and wateR) model for N-(3,4-dimethylphenyl)-N'-methyl-urea, the principles of fugacity modeling can be applied. Given its structural similarities to 1,3-dimethylurea, it is plausible that N-(3,4-dimethylphenyl)-N'-methyl-urea would also exhibit a high affinity for the aqueous compartment. However, the presence of the dimethylphenyl group would likely increase its octanol-water partition coefficient (Kow) compared to 1,3-dimethylurea, potentially leading to a slightly higher distribution in soil and sediment.

Table 2: Predicted Environmental Distribution of 1,3-Dimethylurea using a Level I Fugacity Model

| Environmental Compartment | Predicted Distribution (%) | Reference |

| Water | 99.99 | oecd.org |

| Soil | 0.0013 | oecd.org |

| Sediment | 0.0013 | oecd.org |

| Air | Negligible | oecd.org |

This table presents data for 1,3-dimethylurea as a proxy due to the absence of specific data for N-(3,4-dimethylphenyl)-N'-methyl-urea.

Long-Range Transport Potential (LRTP) Assessment

The long-range transport potential (LRTP) of a chemical refers to its ability to travel long distances from its source, leading to contamination of remote environments. nih.gov The LRTP is influenced by a substance's persistence in the atmosphere and its partitioning behavior. envirocomp.comnih.gov

An atmospheric residence time, or half-life in the air, is a key indicator of LRTP. envirocomp.com For instance, an atmospheric half-life of 24 hours can result in transport over 400 km. envirocomp.com The calculated atmospheric photo-oxidation half-life of 1,3-dimethylurea is 5.2 days, which suggests a potential for atmospheric transport over significant distances. oecd.org

For N-(3,4-dimethylphenyl)-N'-methyl-urea, the larger molecular size and likely lower vapor pressure compared to 1,3-dimethylurea would further reduce its potential for volatilization and subsequent long-range atmospheric transport. The primary route of long-distance transport for such compounds, if it occurs, would more likely be through water currents.

Biological and Enzymatic Interactions of N 3,4 Dimethylphenyl N Methyl Urea and Analogs Excluding Clinical Human Data

Enzyme Inhibition Studies and Mechanism of Action

The interaction of urea (B33335) derivatives with various enzymes is a significant area of research, particularly in the context of developing therapeutic agents and understanding biological processes. Substituted ureas, including N-(3,4-dimethylphenyl)-N'-methyl-urea and its analogs, have been investigated for their potential to inhibit key enzymes involved in different pathological and physiological pathways.

Urease Inhibition by Substituted Urea Derivatives

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). nih.govmdpi.com This enzymatic action is implicated in various pathological conditions, such as those caused by Helicobacter pylori, which utilizes urease to survive in the acidic environment of the stomach, leading to gastritis and peptic ulcers. nih.govekb.eg Consequently, the inhibition of urease is a key strategy for managing these conditions. nih.gov Urea derivatives, due to their structural similarity to the natural substrate, are a prominent class of urease inhibitors. nih.govmdpi.com

The effectiveness of substituted urea derivatives as urease inhibitors is significantly influenced by their molecular structure. Studies on various urea and thiourea (B124793) derivatives have revealed key structure-activity relationships (SAR). For instance, research on tryptamine-based urea and thiourea derivatives showed that the presence of methyl (CH₃) and methoxy (B1213986) (OCH₃) groups on the aryl ring resulted in potent urease inhibition. nih.gov Specifically, a methyl group at the ortho position of the aryl ring was found to be the most active. nih.gov In another study, halogen-substituted derivatives, particularly those with a chloro group at the para position, also demonstrated good inhibitory activity. nih.gov

The lipophilicity, electronic nature, and steric factors of the substituents play a crucial role in determining the inhibitory potential of these compounds. ekb.eg The general observation is that the introduction of certain functional groups can enhance the binding affinity of the inhibitor to the urease active site, thereby increasing its inhibitory effect.

Molecular docking studies provide valuable insights into the binding modes of urease inhibitors. These computational analyses help in understanding the interactions between the inhibitor and the amino acid residues within the active site of the enzyme. The active site of urease contains two nickel ions that are crucial for its catalytic activity. nih.govnih.gov

Docking studies have shown that urease inhibitors can interact with the active site in several ways. Some inhibitors bind directly to the nickel ions, while others interact with the surrounding amino acid residues, such as histidine. researchgate.net A key mechanism of inhibition involves the blocking of the mobile "flap," a flexible region at the entrance of the active site. nih.gov By binding to a specific cysteine residue on this flap, covalent inhibitors can prevent the substrate from accessing the active site. nih.gov For example, docking analysis of N-phenyl thiosemicarbazones revealed that the benzene (B151609) ring of the inhibitor orients towards the flap created by a modified cysteine residue (Cme592). researchgate.net These interactions stabilize the enzyme-inhibitor complex and prevent the hydrolysis of urea.

Inhibition of Other Key Enzymes (e.g., β-Glucuronidase, Phosphodiesterase) by Urea Analogues

Beyond urease, urea derivatives have been investigated for their inhibitory effects on other medically relevant enzymes, including β-glucuronidase and phosphodiesterase.

β-Glucuronidase Inhibition:

β-Glucuronidase is an enzyme whose overexpression has been linked to conditions like colorectal cancer. researchgate.net A study on a series of (thio)urea derivatives identified several potent inhibitors of E. coli β-glucuronidase. nih.govnih.gov The most promising compound, E-9, exhibited an IC50 value of 2.68 μM, significantly more potent than the standard inhibitor D-saccharic acid-1,4-lactone (IC50 = 45.8 μM). nih.govnih.gov Kinetic studies revealed that E-9 acts as an uncompetitive inhibitor. nih.govnih.gov The structure-activity relationship for these derivatives indicated that the presence of an electron-withdrawing group at the para-position of the benzene ring enhances inhibitory activity. nih.govnih.gov Molecular docking showed that E-9 interacts with key residues such as Asp163, Tyr472, and Glu504 in the enzyme's active site. nih.govnih.gov

Phosphodiesterase Inhibition:

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. wikipedia.orgsemanticscholar.org PDE inhibitors are used in various therapeutic areas. Some urea analogues have been shown to inhibit PDE activity. For instance, certain urea derivatives have been investigated for their ability to inhibit phosphodiesterase 3 (PDE3), which plays a role in platelet aggregation. nih.gov Additionally, IMR-687, a phosphodiesterase 9A (PDE9A) inhibitor, has shown therapeutic potential. nih.gov While not a direct urea analogue, caffeine, a methylxanthine, is a known non-selective phosphodiesterase inhibitor. wikipedia.org

Interactions with Plant Physiological Processes

Urea is a significant nitrogen source for plants and plays a crucial role in their nitrogen metabolism. nih.govmdpi.com The transport of urea into plant cells is a vital process for nitrogen uptake and utilization.

Mechanisms of Urea Transport in Plants (e.g., DUR3 Transporters)

The uptake of urea in plants is mediated by specific transport proteins. The high-affinity urea transporter, DUR3, is a key player in this process, particularly at low external urea concentrations. nih.gov DUR3 transporters are proton-driven symporters, meaning they co-transport urea and protons across the plasma membrane. nih.govnih.gov

Studies in Arabidopsis thaliana have shown that the AtDUR3 transporter is essential for efficient urea uptake. nih.gov The expression of the AtDUR3 gene is upregulated under nitrogen-deficient conditions, highlighting its importance in nitrogen acquisition. mdpi.comnih.gov The structure of AtDUR3 has been determined in different conformational states, providing insights into how urea is specifically recognized and transported. nih.gov

Interestingly, some urease inhibitors used in agriculture, such as N-(n-butyl) thiophosphoric triamide (NBPT), can negatively affect DUR3-mediated urea uptake and assimilation in plants like maize. frontiersin.org This suggests that while these inhibitors are designed to prevent nitrogen loss from urea-based fertilizers in the soil, they may also interfere with the plant's own nitrogen uptake mechanisms. frontiersin.org

Information regarding "Urea, N-(3,4-dimethylphenyl)-N'-methyl-" remains elusive in publicly available scientific literature.

A comprehensive search of scientific databases and literature has yielded no specific information on the biological and enzymatic interactions of the chemical compound N-(3,4-dimethylphenyl)-N'-methyl-urea, particularly concerning its role as a potential plant growth regulator or its impact on soil microbial diversity and nitrogen cycling.

While the broader class of phenylurea derivatives is well-documented for its diverse biological activities, including herbicidal and plant growth regulatory effects, specific data for the 3,4-dimethylphenyl substitution in combination with an N'-methyl group is not present in the available research.

Similarly, while extensive research exists on the impact of urea and various nitrification inhibitors on soil nitrogen processes, no studies were found that specifically investigate the effects of N-(3,4-dimethylphenyl)-N'-methyl-urea on nitrification, ammonification, or nitrogen immobilization. The microbial degradation and influence on nitrogen-cycling microorganisms are known for some phenylurea herbicides, but this information cannot be directly extrapolated to the specific compound without dedicated research.

Given the strict requirement to focus solely on N-(3,4-dimethylphenyl)-N'-methyl-urea, and the absence of specific data in the scientific literature, it is not possible to provide a thorough and scientifically accurate article based on the requested outline. Further experimental research on this specific compound would be necessary to elucidate its biological and enzymatic interactions.

Advanced Analytical Methodologies for Detection and Quantification of N 3,4 Dimethylphenyl N Methyl Urea

Chromatography-Mass Spectrometry Techniques for Quantitative and Qualitative Analysis

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of N-(3,4-dimethylphenyl)-N'-methyl-urea, offering high selectivity and sensitivity.

High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the trace analysis of phenylurea herbicides and their metabolites in complex matrices. nih.govnih.gov This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Detailed Research Findings:

Principle: HPLC separates the target analyte from other components in the sample based on its physicochemical properties and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor ions are selected and fragmented to produce characteristic product ions. This multiple-reaction-monitoring (MRM) mode provides excellent selectivity and reduces matrix interference. nih.gov

Sample Preparation: For aqueous samples, a preconcentration step is often required to achieve the necessary sensitivity. Solid-phase extraction (SPE) is a commonly employed technique. chromatographyonline.comnih.govnih.gov For instance, C18 cartridges can be used to extract phenylurea herbicides from water samples, followed by elution with a solvent like acetonitrile (B52724). chromatographyonline.com

Instrumentation and Conditions: A typical HPLC-MS/MS system consists of a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. nih.govrsc.org The separation is often achieved on a C18 reversed-phase column. chromatographyonline.comrsc.org The mobile phase commonly consists of a mixture of acetonitrile and water, sometimes with additives like formic acid to improve ionization. nih.gov

Performance: HPLC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ). For related phenylurea herbicides, detection limits in the nanogram per liter (ng/L) range have been reported in water samples. nih.gov The use of an internal standard can improve the accuracy and precision of the quantification. rsc.org

Table 1: Illustrative HPLC-MS/MS Parameters for Phenylurea Herbicide Analysis

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 5 µm particle size) rsc.org |

| Mobile Phase | Acetonitrile/Water gradient nih.govchromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode nih.govrsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion > Product Ion | Specific to N-(3,4-dimethylphenyl)-N'-methyl-urea |

| Limit of Detection (LOD) | Can reach ng/L levels in water nih.gov |

This table provides a generalized overview. Specific parameters must be optimized for the exact analyte and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile or semi-volatile degradation products of N-(3,4-dimethylphenyl)-N'-methyl-urea. mdpi.commdpi.com However, due to the low volatility and thermal lability of many phenylurea compounds, derivatization is often necessary to convert them into more volatile and thermally stable forms. mdpi.com

Detailed Research Findings:

Derivatization: A common issue with the GC analysis of some urea-based compounds is their thermal degradation in the hot injection port. For example, N-hydroxymethyl-N-methylformamide (HMMF) can be converted to N-methylformamide (NMF), making it impossible to distinguish between the two without derivatization. nih.gov While specific derivatization methods for N-(3,4-dimethylphenyl)-N'-methyl-urea are not widely documented, techniques used for other amines and related compounds, such as silylation or acylation, could potentially be adapted.

Principle: In GC-MS, the sample is injected into a heated port, where it vaporizes. The gaseous analytes are then separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a "fingerprint" that can be used for identification by comparing it to spectral libraries. mdpi.com

Application to Degradation Products: GC-MS is well-suited for identifying unknown degradation products. The fragmentation patterns obtained from EI can provide valuable structural information. For instance, the analysis of degradation products of other complex organic molecules, like nitrogen mustards, has been successfully performed using GC-MS. nih.gov

Performance: The sensitivity of GC-MS can be very high, with detection limits for some derivatized compounds reaching the nanogram per milliliter (ng/mL) level. mdpi.com

Table 2: Potential GC-MS Parameters for the Analysis of N-(3,4-Dimethylphenyl)-N'-methyl-urea Degradation Products

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Derivatization | Potentially required (e.g., silylation) |

This table presents a hypothetical setup. Method development and validation are crucial.

Spectrophotometric Methods for Urea (B33335) Derivatives

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography-mass spectrometry, although they generally provide lower selectivity and sensitivity.

UV-Vis spectrophotometry can be used for the determination of urea and its derivatives, though its direct application can be challenging due to the lack of strong chromophores in some of these molecules. rsc.org

Detailed Research Findings:

Principle: This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the analyte in the solution (Beer-Lambert law).

Direct Measurement: While some urea derivatives may exhibit UV absorbance, allowing for direct quantification, this approach can suffer from a lack of specificity, especially in complex samples where other compounds may absorb at similar wavelengths. researchgate.net For phenylurea herbicides, UV detection is often coupled with HPLC to provide the necessary separation and selectivity. chromatographyonline.com A simple HPLC-UV method has been developed for the analysis of several phenylurea herbicides using a C18 column and a mobile phase of acetonitrile-water with detection at 210 nm. chromatographyonline.com

Indirect Measurement: For compounds with weak or no UV absorbance, indirect methods can be employed. This may involve a chemical reaction that produces a colored product, which is then measured.

A widely used colorimetric method for the determination of urea involves its reaction with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium to form a colored Schiff base. jcsp.org.pkresearchgate.netnih.gov

Detailed Research Findings:

Reaction: The reaction between urea and DMAB (also known as Ehrlich's reagent) in the presence of a strong acid produces a yellow-colored product. jcsp.org.pkresearchgate.netnih.gov The intensity of the color, which can be measured spectrophotometrically, is proportional to the urea concentration.

Optimization: The reaction conditions, such as the type and concentration of acid and the solvent, are critical for the stability and intensity of the color. jcsp.org.pkresearchgate.netnih.gov Studies have shown that a mixture of methanol (B129727) and sulfuric acid can be an effective reaction medium. researchgate.net The optimal wavelength for measuring the absorbance of the resulting chromogen is typically around 420-460 nm. jcsp.org.pkresearchgate.netiwaponline.com

Validation: Validated spectrophotometric methods using DMAB have demonstrated good linearity, accuracy, and precision for the determination of urea. nih.govnih.gov One optimized method reported a limit of detection (LOD) of 2.2 mg/L and a limit of quantification (LOQ) of 10 mg/L, with linearity up to 100 mg/L. nih.gov

Interferences: A significant drawback of this method is its lack of specificity. The DMAB reagent can react with other compounds containing a ureido group (R1NH-CO-NHR2), which can lead to an overestimation of the urea concentration, particularly in complex environmental samples like soil. bangor.ac.uk

Table 3: Key Parameters for the Spectro-Colorimetric Determination of Urea with DMAB

| Parameter | Condition | Reference |

| Reagent | p-Dimethylaminobenzaldehyde (DMAB) | nih.govnih.gov |

| Acidic Medium | Sulfuric acid in methanol or acetic acid/water | researchgate.netnih.gov |

| Wavelength of Maximum Absorbance (λmax) | 420-460 nm | jcsp.org.pkresearchgate.netiwaponline.com |

| Limit of Detection (LOD) | ~2.2 mg/L | nih.gov |

| Limit of Quantification (LOQ) | ~10 mg/L | nih.gov |

Environmental Monitoring and Sample Preparation Techniques

Effective environmental monitoring of N-(3,4-dimethylphenyl)-N'-methyl-urea relies heavily on robust sample preparation techniques to isolate and concentrate the analyte from complex matrices such as water and soil. chromatographyonline.commdpi.com

Detailed Research Findings:

Water Samples: For the analysis of phenylurea herbicides in water, solid-phase extraction (SPE) is a widely used and effective preconcentration technique. chromatographyonline.comnih.gov C18 or polydimethylsiloxane (B3030410) (PDMS) packed cartridges can be used to extract the analytes from large volumes of water. chromatographyonline.comnih.gov The herbicides are then eluted with a small volume of an organic solvent, such as acetonitrile, effectively concentrating the sample before analysis by HPLC. chromatographyonline.com Another technique, partitioned dispersive liquid-liquid microextraction (PDLLME), has also been successfully applied for the extraction of phenylurea herbicides from aqueous samples, offering high enrichment factors. nih.gov

Soil Samples: The extraction of phenylurea herbicides from soil is more challenging due to the strong interactions between the compounds and the soil matrix. A common approach involves solvent extraction, where the soil sample is mixed with an organic solvent or a mixture of solvents to desorb the analytes. The resulting extract may then require a clean-up step, such as SPE, to remove interfering substances before instrumental analysis.

Biotic Samples (e.g., Tea): For complex matrices like tea, magnetic solid-phase extraction (MSPE) has been developed. This technique uses magnetic nanoparticles coated with a suitable adsorbent to extract the target analytes. The magnetic adsorbent can be easily separated from the sample matrix using an external magnetic field, simplifying the extraction process. sciengine.com

Table 4: Common Sample Preparation Techniques for Phenylurea Herbicides

| Technique | Sample Matrix | Principle | Reference |

| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed onto a solid sorbent and then eluted with a solvent. | chromatographyonline.comnih.govnih.gov |

| Partitioned Dispersive Liquid-Liquid Microextraction (PDLLME) | Water | A small amount of extraction solvent is dispersed in the aqueous sample, and the analyte partitions into the solvent. | nih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Complex matrices (e.g., tea) | Magnetic nanoparticles are used as the sorbent for easy separation. | sciengine.com |

| Solvent Extraction | Soil | An organic solvent is used to extract the analyte from the solid sample. | mdpi.com |

Passive Sampling Techniques for Emerging Contaminants

Passive sampling has emerged as a reliable and cost-effective approach for the time-integrated monitoring of bioavailable contaminants in aquatic and atmospheric environments. nih.govchromatographyonline.com Unlike traditional grab sampling, which provides a snapshot of contaminant levels at a single point in time, passive samplers accumulate chemicals over an extended period, offering a more comprehensive picture of pollution levels. chromatographyonline.comenviro.wiki This is particularly advantageous for detecting episodic pollution events that might be missed by discrete sampling. nih.gov

Several types of passive samplers are suitable for monitoring polar organic compounds like Siduron. These devices work on the principle of diffusion, where the analyte moves from the sampled medium (e.g., water) to a collecting medium or sorbent within the sampler, driven by a chemical potential gradient. enviro.wiki

Polar Organic Chemical Integrative Samplers (POCIS) are widely used for sequestering water-soluble organic compounds with a log Kow of less than three, a category that includes many pesticides. usgs.govca.gov POCIS typically consist of a solid-phase extraction sorbent, such as Oasis HLB (a hydrophilic-lipophilic balanced copolymer), enclosed within a microporous polyethersulfone membrane. usgs.govca.gov The design of the POCIS allows it to sample a broad range of chemicals. usgs.gov Laboratory calibration experiments are essential to determine the sampling rates (Rs) for specific compounds, which represent the volume of water cleared of the analyte per unit of time. nih.gov For a range of pesticides, sampling rates for POCIS have been reported to be between 0.025 and 0.388 L/day. nih.gov

Chemcatcher® passive samplers are another effective tool for monitoring pesticides, including acid herbicides. sourcetotap.eu These devices have demonstrated good performance in capturing the presence and magnitude of herbicides in dynamic river systems. nih.govsourcetotap.eu

Other passive sampling materials like silicone rubber and low-density polyethylene (B3416737) (LDPE) have also been assessed for their applicability in monitoring moderately polar and nonpolar substances. researchgate.net The choice of sampler depends on the physicochemical properties of the target analyte. For instance, silicone rubber is generally more effective for more hydrophobic compounds. researchgate.netnih.gov

The performance of passive samplers can be influenced by environmental factors such as water turbulence, temperature, and biofouling. researchgate.net To account for these variables and to ensure accurate quantification, performance reference compounds (PRCs) are often added to the sampler before deployment. The rate of dissipation of these PRCs during deployment helps to correct the calculated time-weighted average (TWA) concentrations of the target analytes. nih.gov

Optimized Extraction and Pre-concentration Methods for Complex Matrices

Following sample collection, whether through passive samplers or conventional grab samples, the target analyte, N-(3,4-dimethylphenyl)-N'-methyl-urea, must be efficiently extracted from the sample matrix and concentrated before instrumental analysis. This is especially critical when dealing with the trace levels at which emerging contaminants are often found in the environment.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of pesticides from aqueous samples. nih.gov This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent. For phenylurea herbicides, C18 (octadecyl) bonded silica (B1680970) is a common and effective sorbent. researchgate.net The efficiency of SPE is demonstrated by high recovery rates, often exceeding 70%, and good precision. nih.gov For instance, a validated method for a range of pesticides in groundwater using C18 SPE cartridges reported average recoveries of 87.9% with a relative standard deviation (RSD) between 0.8% and 20.7%. researchgate.net The limits of detection (LOD) and quantification (LOQ) for SPE methods can reach the low microgram per liter (µg/L) or even nanogram per liter (ng/L) range. nih.govnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has gained significant popularity for the analysis of pesticide residues in a wide variety of complex matrices, including food and soil. longdom.orgresearchgate.netyoutube.com The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a "salting-out" step to induce phase separation. youtube.com A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components. researchgate.netyoutube.com The QuEChERS approach is known for its speed, simplicity, and high recovery rates for a broad spectrum of pesticides. longdom.orgnih.gov Modifications to the original QuEChERS method, such as adjusting the buffer system, have been developed to improve the recovery of pH-sensitive compounds. youtube.com

The final determination of N-(3,4-dimethylphenyl)-N'-methyl-urea is typically performed using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for the analysis of phenylurea herbicides. nih.govnih.gov However, for higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. escholarship.orgyoutube.comnih.govnih.gov LC-MS/MS offers excellent specificity by separating analytes from matrix interferences and provides low detection limits, making it ideal for trace-level analysis of emerging contaminants. escholarship.orgnih.gov

Below are interactive data tables summarizing typical performance data for the analytical methods discussed.

Table 1: Performance of Passive Sampling Techniques for Phenylurea Herbicides

| Passive Sampler Type | Target Analytes | Sampling Rate (Rs) (L/day) | Matrix | Reference |

|---|---|---|---|---|

| POCIS | Various Pesticides | 0.025 - 0.388 | Surface Water | nih.gov |

| Chemcatcher® | Acid Herbicides | Not specified | River Water | sourcetotap.eu |

| Silicone Rubber | Moderately Polar/Nonpolar Substances | Not specified | Stream Water | researchgate.net |

Table 2: Performance of Extraction and Pre-concentration Methods for Phenylurea Herbicides

| Extraction Method | Target Analytes | Recovery (%) | LOD | LOQ | Matrix | Reference |

|---|---|---|---|---|---|---|

| Solid-Phase Extraction (C18) | Various Pesticides | 87.9 (average) | - | 0.2 µg/L | Groundwater | researchgate.net |

| Solid-Phase Extraction | Antiretroviral Drugs | 71 - 112 | 0.68 - 0.77 µg/L | 2.1 - 2.4 µg/L | River Water, Wastewater | nih.gov |

| QuEChERS | 155 Pesticides | 77.1 - 111.5 | - | 5 µg/kg | Rice | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(3,4-Dimethylphenyl)-N'-methyl-urea |

| Siduron |

| Diuron (B1670789) |

| MCPA (2-methyl-4-chlorophenoxyacetic acid) |

| Mecoprop-P |

| Fluroxypyr |

| Triclopyr |

| Parathion Ethyl |

| Carbofuran |

| Clomazone |

| 2,4-D |

| Tebuconazole |

| Abacavir |

| Nevirapine |

| Efavirenz |

| Pirimiphos-ethyl |

Future Directions and Emerging Research Avenues for N 3,4 Dimethylphenyl N Methyl Urea Research

Development of Novel Catalytic Applications

The inherent chemical structure of urea (B33335) derivatives, with their capacity for hydrogen bonding and coordination with metal centers, makes them intriguing candidates for the development of advanced catalysts. Research is increasingly focused on leveraging these properties for a new generation of catalytic systems.

Design and Synthesis of Urea-Functionalized Catalysts